![molecular formula C9H12N2O2 B1370101 N-Methoxy-N,2-dimethylnicotinamide CAS No. 469864-28-6](/img/structure/B1370101.png)
N-Methoxy-N,2-dimethylnicotinamide
Overview
Description
Molecular Structure Analysis
The molecular formula of N-Methoxy-N,2-dimethylnicotinamide is C9H12N2O2 . Its molecular weight is 180.206 g/mol .Physical And Chemical Properties Analysis
N-Methoxy-N,2-dimethylnicotinamide has a molecular weight of 180.204 Da . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 332.9±30.0 °C at 760 mmHg . The compound has a molar refractivity of 49.3±0.3 cm3, and its polar surface area is 42 Å2 .Scientific Research Applications
Analytical Method Development
N,N-Dimethylformamide (DMF), closely related to N-Methoxy-N,2-dimethylnicotinamide, has been utilized in pharmaceutical, biomedical, and chemical applications. An analytical method using gas chromatography was developed for evaluating DMF in dosage form design, highlighting its importance in pharmaceutical product development (Olivier, Du Toit, & Hamman, 2007).
Synthesis of Pharmaceutical Intermediates
Research on synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide, a compound similar to N-Methoxy-N,2-dimethylnicotinamide, has been conducted. An optimized route was discovered, yielding higher efficiency (86%) than previously reported methods, demonstrating its potential for industrial-scale production and relevance in pharmaceutical applications (Sun Jian, 2006).
Novel Synthesis Methods
In a study related to a similar compound, 2-Chloro-N,N-dimethylnicotinamide, a novel synthetic route was explored using readily available materials, simple operations, and mild conditions. This method showed advantages in efficiency and environmental impact, highlighting the potential for scalable production and broad applications in chemical synthesis (Du Xiao-hua, 2013).
properties
IUPAC Name |
N-methoxy-N,2-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHSKUSJZVDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N,2-dimethylnicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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